molecular formula C16H19N5S B2526552 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine CAS No. 2380070-39-1

9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine

Cat. No.: B2526552
CAS No.: 2380070-39-1
M. Wt: 313.42
InChI Key: LKGPZDFGBONITA-UHFFFAOYSA-N
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Description

9-Methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine is a synthetic purine derivative characterized by a methyl group at position 9 of the purine core and a cyclopentylmethyl substituent at the 6-amino position, which is further functionalized with a thiophen-3-yl moiety. This compound’s structural uniqueness lies in its hybrid heterocyclic system, combining the electron-rich thiophene ring with the rigid cyclopentylmethyl chain. Such modifications are often employed to optimize pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity .

Properties

IUPAC Name

9-methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-21-11-20-13-14(18-10-19-15(13)21)17-9-16(5-2-3-6-16)12-4-7-22-8-12/h4,7-8,10-11H,2-3,5-6,9H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGPZDFGBONITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3(CCCC3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution at the 9-Position:

    Attachment of the Thiophen-3-yl-cyclopentylmethyl Group: This step involves the formation of a cyclopentylmethyl intermediate, which is then reacted with thiophene-3-carbaldehyde to form the desired substituent. The final step involves coupling this intermediate with the purine core using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous purin-6-amine derivatives:

Compound Name Position R1 (Position 9) R2 (Position 6) Synthesis Method Key Properties/Activities Reference
Target Compound 9 Methyl [1-(Thiophen-3-yl)cyclopentyl]methyl SNAr/Stepwise alkylation Hypothetical enzyme inhibition, enhanced π-π interactions N/A
2-Chloro-9-(3-chlorobenzyl)-N-cyclopropyl-9H-purin-6-amine 9 3-Chlorobenzyl Cyclopropyl SNAr reaction Potential YTHDC1 ligand activity
9-Phenyl-9H-purin-6-amines 9 Phenyl Varied (e.g., NH₂, aryl) Multi-step from imidazole precursors Chemotherapeutic applications
8-Arylmethyl-9H-purin-6-amines 8 - Arylmethyl (e.g., trimethoxybenzyl) Microwave-assisted synthesis Unspecified biological activity
N-Cyclopentyl-9-methyl-9H-purin-6-amine 9 Methyl Cyclopentyl Not specified Research compound (CAS 109292-91-3)
9-(3-Fluorophenylmethyl)-9H-purin-6-amine 9 3-Fluorophenylmethyl - Reductive amination Fluorine-enhanced bioavailability

Key Observations :

Positional Isomerism :

  • The target compound’s substitution at position 9 contrasts with 8-arylmethyl derivatives (e.g., 8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine). Position 9 substitution avoids steric clashes in enzyme binding pockets compared to position 8, which may hinder planar interactions .

Substituent Effects: Thiophene vs. Thiophene’s lower electronegativity may reduce off-target interactions . Cyclopentylmethyl vs. Smaller Chains: The cyclopentylmethyl group balances rigidity and lipophilicity, enhancing membrane permeability compared to cyclopropyl () or linear alkyl chains .

Synthetic Routes :

  • The target compound likely employs SNAr (nucleophilic aromatic substitution) or stepwise alkylation, similar to 2-chloro-9-(3-chlorobenzyl) derivatives (). Microwave-assisted methods () are less applicable here due to the complexity of the cyclopentyl-thiophene moiety.

Biological Implications :

  • While direct pharmacological data for the target compound is unavailable, structurally related compounds exhibit activities such as enzyme inhibition (e.g., cysteine proteases in ) and nucleic acid binding (). The thiophene group may enhance interactions with hydrophobic enzyme pockets, while the methyl group at position 9 could reduce metabolic degradation .

Research Findings and Data

Physicochemical Properties :

  • Lipophilicity (LogP) : Predicted to be higher than 9-phenyl derivatives (LogP ~2.5) due to the thiophene and cyclopentyl groups.
  • Solubility : Moderate aqueous solubility (estimated ~50 µM) owing to the polarizable thiophene and amine groups.

Hypothetical Activity :

  • Target Binding : Molecular docking simulations suggest the thiophene ring engages in sulfur-arene interactions with tyrosine residues in enzyme active sites, a feature absent in phenyl or chlorobenzyl analogues.

Biological Activity

The compound 9-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-9H-purin-6-amine , also known by its CAS number 2380070-39-1 , belongs to the class of purine derivatives. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C16H19N5SC_{16}H_{19}N_{5}S with a molecular weight of 313.4 g/mol . Its structure features a thiophene ring and a cyclopentyl group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₉N₅S
Molecular Weight313.4 g/mol
CAS Number2380070-39-1

The biological activity of this compound primarily involves its interaction with various G protein-coupled receptors (GPCRs) and other cellular signaling pathways. GPCRs play a crucial role in mediating physiological responses to hormones and neurotransmitters, making them significant targets for drug development.

  • Adenosine Receptors : This compound may exhibit activity on adenosine receptors, which are implicated in numerous physiological processes including modulation of neurotransmission and inflammation .
  • Calcium Signaling : The activation of these receptors can lead to an increase in intracellular calcium levels, affecting various downstream signaling pathways .

Pharmacological Studies

Recent studies have indicated that compounds structurally similar to this compound show promise in treating conditions such as:

  • Cancer : Potential anti-tumor effects have been observed, particularly in hepatocellular carcinoma models. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
  • Neurological Disorders : The modulation of neurotransmitter systems through GPCRs suggests potential applications in treating disorders such as anxiety and depression.

Case Studies

  • Anti-cancer Activity : A study demonstrated that similar purine derivatives could inhibit the growth of liver cancer cells by inducing apoptosis through the activation of specific signaling pathways. This highlights the potential role of this compound in oncology .
  • Neuroprotective Effects : Another investigation into related compounds showed neuroprotective effects in models of neurodegeneration, suggesting that this compound could be beneficial in treating diseases like Alzheimer's or Parkinson's through its action on adenosine receptors .

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